Metoserpate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

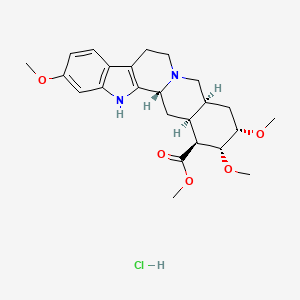

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5.ClH/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14;/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3;1H/t13-,17+,19-,20+,21+,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUCXCLULXWKIQ-PKNINNMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046846 | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178-29-6, 7756-72-1 | |

| Record name | Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3β,16β,17α,18α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoserpate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta,20alpha-Yohimban-16beta-carboxylic acid, 11,17alpha,18alpha-trimethoxy-, methyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOSERPATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBO7409339 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Metoserpate Hydrochloride

Preamble: Charting the Pharmacological Landscape of a Yohimban Derivative

Metoserpate hydrochloride, a compound belonging to the secologanin tryptamine alkaloids, has found its application primarily as a tranquilizing agent, notably in veterinary medicine for managing hysteria in poultry.[1][2] While extensive, direct research delineating its molecular interactions remains relatively sparse compared to its structural cousins, its chemical architecture as a yohimban derivative provides a strong foundation for elucidating its mechanism of action.[3][4] This guide synthesizes the available information and draws logical parallels with well-characterized analogues, particularly reserpine, to present a comprehensive understanding of the core operational pathways of this compound. The narrative that follows is structured to build from fundamental chemical properties to complex physiological outcomes, providing researchers and drug development professionals with a robust framework for further investigation.

I. Chemical Identity and Structural Analogy: The Yohimban Framework

Metoserpate is chemically identified as methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[3] Its molecular formula is C24H32N2O5.[3][4] This structure places it in the yohimban class of indole alkaloids, a group that includes compounds with significant neurological and cardiovascular effects, such as yohimbine and reserpine.[5][6][7]

The structural similarity to reserpine is paramount in postulating the mechanism of action of metoserpate. Reserpine, a well-studied antihypertensive and antipsychotic agent, exerts its effects through the irreversible blockade of vesicular monoamine transporters (VMATs).[6][8] Given that metoserpate shares the core yohimban scaffold, it is highly probable that it engages with the same molecular target to produce its tranquilizing effects.

| Compound | Molecular Formula | Core Structure | Primary Known Action |

| Metoserpate | C24H32N2O5 | Yohimban | Tranquilizer[1][2] |

| Reserpine | C33H40N2O9 | Yohimban | Antihypertensive, Antipsychotic[6][7] |

| Yohimbine | C21H26N2O3 | Yohimban | α2-adrenergic receptor antagonist[5][9] |

II. The Primary Target: Vesicular Monoamine Transporters (VMATs)

The central hypothesis for this compound's mechanism of action is its role as an inhibitor of Vesicular Monoamine Transporters (VMATs). VMATs are critical proteins embedded in the membranes of synaptic vesicles within presynaptic neurons.[6][8] Their primary function is to transport monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into the vesicles.[6] This process is essential for storing neurotransmitters prior to their release into the synaptic cleft.

There are two main isoforms of VMAT:

-

VMAT1: Predominantly found in neuroendocrine cells.

-

VMAT2: Primarily located in neurons of the central and peripheral nervous systems.

The tranquilizing effects of metoserpate strongly suggest an interaction with VMAT2, leading to a disruption of monoaminergic neurotransmission in the brain.

The VMAT Pumping Mechanism

VMATs operate as antiporters, utilizing a proton gradient established by a vesicular H+-ATPase.[6] The efflux of two protons from the vesicle is coupled with the influx of one monoamine molecule from the cytoplasm. This elegant mechanism allows for the concentration of neurotransmitters within vesicles against a significant concentration gradient.

Caption: VMAT-mediated uptake of monoamines into synaptic vesicles.

III. The Consequence of VMAT Inhibition: Monoamine Depletion

By inhibiting VMAT, this compound prevents the sequestration of monoamine neurotransmitters into synaptic vesicles. This leads to two critical downstream effects:

-

Reduced Neurotransmitter Release: With vesicles unable to be filled, the amount of neurotransmitter released upon nerve impulse is significantly diminished.

-

Cytoplasmic Degradation: Monoamines that remain in the cytoplasm are vulnerable to degradation by enzymes such as monoamine oxidase (MAO), which is located on the outer membrane of mitochondria.

The net result is a profound depletion of monoamine stores in nerve terminals. This reduction in norepinephrine, serotonin, and dopamine signaling is the biochemical basis for the tranquilizing and sedative effects observed with metoserpate administration.

Caption: The inhibitory effect of Metoserpate on VMAT and subsequent monoamine depletion.

IV. Experimental Protocols for Elucidating VMAT Inhibition

While specific studies on metoserpate are limited, the following established protocols, widely used for characterizing VMAT inhibitors like reserpine, would be directly applicable.

A. In Vitro VMAT2 Binding Assay

This assay quantifies the affinity of a compound for the VMAT2 transporter.

Objective: To determine the inhibitory constant (Ki) of this compound for VMAT2.

Methodology:

-

Preparation of VMAT2-rich membranes: Isolate synaptic vesicles from rat or bovine brain tissue, or use cell lines engineered to overexpress VMAT2.

-

Radioligand Binding: Incubate the membranes with a known VMAT2 radioligand, such as [3H]dihydrotetrabenazine, in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC50 (the concentration of metoserpate that inhibits 50% of radioligand binding), which is then converted to a Ki value.

B. Vesicular Monoamine Uptake Assay

This functional assay directly measures the ability of a compound to inhibit the transport of monoamines into vesicles.

Objective: To assess the functional inhibition of VMAT2-mediated monoamine transport by this compound.

Methodology:

-

Vesicle Preparation: Isolate synaptic vesicles as described above.

-

Uptake Reaction: Incubate the vesicles with a radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) and ATP (to power the H+-ATPase) in the presence of various concentrations of this compound.

-

Termination and Measurement: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer. The amount of radioactivity trapped within the vesicles is measured by scintillation counting.

-

Analysis: Determine the IC50 for the inhibition of monoamine uptake.

Caption: Workflow for in vitro characterization of VMAT inhibitors.

V. Conclusion: A Unified Mechanism for a Tranquilizing Alkaloid

In the absence of direct, comprehensive studies, the mechanism of action of this compound can be confidently inferred from its chemical structure and the well-established pharmacology of its analogue, reserpine. As a yohimban-derived secologanin tryptamine alkaloid, metoserpate almost certainly functions as a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). This inhibition disrupts the storage of key neurotransmitters—dopamine, norepinephrine, and serotonin—leading to their depletion from presynaptic terminals. The resulting decrease in monoaminergic neurotransmission in the central nervous system manifests as the observed tranquilizing and sedative effects. This proposed mechanism provides a solid, scientifically-grounded framework for understanding the pharmacological properties of this compound and serves as a guide for future research to further delineate its specific binding kinetics and physiological consequences.

VI. References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66252, Metoserpate. [Link]

-

precisionFDA. METOSERPATE. [Link]

-

Wikipedia. Yohimbine. [Link]

-

Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723. [Link]

-

Parker, E. L. (1969). Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry. The Veterinarian, 6(1), 7–9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72710639, Methyl reserpate hydrochloride. [Link]

-

Saleem, F., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Heliyon, 8(10), e11077. [Link]

-

National Center for Biotechnology Information. MeSH Browser - Secologanin Tryptamine Alkaloids. [Link]

-

Patsnap Synapse. What is the mechanism of Yohimbine Hydrochloride? [Link]

-

Cozzi, N. V., et al. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. Journal of neural transmission (Vienna, Austria : 1996), 116(12), 1591–1599. [Link]

-

Scavone, C., et al. (1984). Antidopaminergic properties of yohimbine. Naunyn-Schmiedeberg's archives of pharmacology, 327(2), 110–114. [Link]

-

Sreelatha, S., et al. (2010). Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats. PloS one, 5(8), e12203. [Link]

-

Kowalczuk, S., & Olejniczak, D. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. International Journal of Molecular Sciences, 25(23), 14817. [Link]

-

Cozzi, N. V., et al. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. Journal of neural transmission (Vienna, Austria : 1996), 116(12), 1591–1599. [Link]

-

Ma, X., et al. (2008). The stereospecific condensation of tryptamine and secologanin catalyzed by the enzyme strictosidine synthase (STR1) leads to 3α(S)-strictosidine. The Journal of biological chemistry, 283(17), 11139–11147. [Link]

-

Loris, E. A., et al. (2020). Condensation of tryptophan-derived tryptamine and secologanin to form strictosidine by the enzyme strictosidine synthase. [Link]

-

Wikipedia. Reserpine. [Link]

-

Weir, M. R. (2020). Reserpine: A New Consideration of an Old Drug for Refractory Hypertension. American journal of hypertension, 33(8), 689–690. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5770, Reserpine. [Link]

-

Patsnap Synapse. What is the mechanism of Reserpine? [Link]

Sources

- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Yohimbine - Wikipedia [en.wikipedia.org]

- 6. Reserpine - Wikipedia [en.wikipedia.org]

- 7. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 9. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

Metoserpate Hydrochloride: An Inferred Pharmacological Profile for Drug Development Professionals

Abstract

Metoserpate Hydrochloride, a secologanin tryptamine alkaloid of the yohimban class, has been historically documented as a tranquilizing agent for veterinary use, particularly in poultry. Despite its established application, a comprehensive pharmacological profile is conspicuously absent from contemporary scientific literature. This technical guide aims to construct an inferred pharmacological profile of this compound. By leveraging its chemical classification and the known mechanisms of related yohimban alkaloids such as yohimbine and reserpine, we will propose a putative mechanism of action, outline a likely pharmacodynamic and pharmacokinetic profile, and provide a framework for future experimental validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential re-evaluation or repurposing of this compound.

Introduction and Chemical Identity

Metoserpate (chemical formula C₂₄H₃₂N₂O₅) is a yohimban alkaloid, a class of compounds known for their significant physiological effects.[1] It is structurally related to other well-characterized alkaloids like yohimbine and reserpine.[2][3][4] Historically, this compound, also known by the developmental code SU-9064 and the trade name Pacitran, was utilized as a tranquilizer in poultry to manage stress and hysteria.[5]

| Identifier | Value |

| IUPAC Name | methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

| Molecular Formula | C₂₄H₃₂N₂O₅ |

| Molecular Weight | 428.5 g/mol |

| Synonyms | SU-9064, Mepiserpate, Pacitran |

The classification of Metoserpate as a secologanin tryptamine alkaloid places it within a large family of bioactive compounds derived from the condensation of tryptamine and secologanin.[6][7][8][9] This biosynthetic origin is shared by numerous pharmacologically active agents, suggesting a potential for Metoserpate to interact with various neurochemical pathways.

Inferred Mechanism of Action

Direct experimental data on the mechanism of action of this compound is not available in the public domain. However, based on its structural similarity to other yohimban alkaloids, we can hypothesize its potential molecular targets. The tranquilizing effects observed in poultry suggest an interaction with central nervous system (CNS) pathways that regulate arousal, anxiety, and motor activity. The most probable mechanisms involve the modulation of monoaminergic neurotransmitter systems.

Hypothesis A: Adrenergic and Serotonergic Receptor Modulation

Many yohimbine isomers are known to be potent antagonists of α2-adrenergic receptors.[1][3][4] These receptors are presynaptic autoreceptors that inhibit the release of norepinephrine. Blockade of these receptors would lead to an increase in synaptic norepinephrine, which, depending on the context and receptor subtype selectivity, could have complex effects on arousal and behavior. Furthermore, yohimbine and its analogs exhibit affinity for serotonin (5-HT) and dopamine receptors.[3][4] It is plausible that Metoserpate acts as an antagonist or partial agonist at specific subtypes of these receptors, contributing to its tranquilizing effect.

Hypothesis B: Inhibition of Vesicular Monoamine Transporters (VMAT)

Another plausible mechanism, given its relation to reserpine, is the inhibition of vesicular monoamine transporters (VMAT).[2][10][11][12] Reserpine irreversibly blocks VMAT, leading to the depletion of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from presynaptic vesicles.[10][11][12] This depletion results in reduced neurotransmitter release and a subsequent decrease in sympathetic tone and CNS activity, consistent with a tranquilizing or sedative effect.[12] If Metoserpate acts via this mechanism, it would be expected to have a slower onset and longer duration of action compared to receptor antagonists.

Anticipated Pharmacodynamic Profile

Based on the hypothesized mechanisms, the pharmacodynamic effects of this compound would likely include:

-

Central Nervous System: Sedation, anxiolysis, and a reduction in spontaneous motor activity. At higher doses, extrapyramidal symptoms could potentially occur if there is significant dopamine receptor blockade.

-

Cardiovascular System: If Metoserpate is an α2-adrenergic antagonist, it could lead to an increase in heart rate and blood pressure. Conversely, if it acts as a VMAT inhibitor like reserpine, it would be expected to cause hypotension and bradycardia.[10]

-

Autonomic Nervous System: Effects would be dependent on the primary mechanism. α2-antagonism would lead to increased sympathetic outflow, while VMAT inhibition would decrease it.[13]

Postulated Pharmacokinetic Profile (ADME)

Specific pharmacokinetic data for this compound are unavailable. However, for alkaloids in this class, the following general characteristics can be anticipated:

-

Absorption: Likely to be well-absorbed after oral administration, as it was administered via drinking water in poultry.[14]

-

Distribution: As a lipophilic molecule, it is expected to cross the blood-brain barrier to exert its effects on the CNS.

-

Metabolism: Expected to undergo hepatic metabolism, typical for complex alkaloids.

-

Excretion: Metabolites would likely be excreted via renal and/or fecal routes.

Experimental Protocols for Pharmacological Characterization

To validate the inferred pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for a panel of CNS receptors, including adrenergic, serotonergic, and dopaminergic subtypes.

Methodology:

-

Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., α1, α2, β-adrenergic; 5-HT₁ₐ, 5-HT₂ₐ; D₁, D₂). Culture the cells and harvest them to prepare crude membrane fractions.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a specific radiolabeled ligand for the receptor of interest (e.g., [³H]clonidine for α2-adrenergic receptors).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Include a control with a known high-affinity ligand to determine non-specific binding.

-

-

Separation and Quantification: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

Therapeutic Use and Toxicology

The only documented therapeutic use of this compound is as a tranquilizer in poultry.[14] Dosing regimens of 4 mg/kg on day 1, followed by 2 mg/kg on days 5 and 9 via drinking water were reported to be safe and effective for this indication.[14]

There is no publicly available data on the comprehensive toxicological profile of this compound. Adverse effects, if similar to reserpine, could include sedation, depression, and gastrointestinal disturbances.[15]

Conclusion and Future Directions

This compound is a pharmacologically uncharacterized yohimban alkaloid with a history of veterinary use as a tranquilizer. Based on its chemical structure and relation to other alkaloids, it is highly likely that its mechanism of action involves the modulation of monoaminergic systems in the CNS, either through direct receptor interaction or by inhibiting vesicular monoamine transport. The lack of modern pharmacological data presents an opportunity for further research. A systematic investigation, beginning with in vitro receptor profiling and followed by in vivo behavioral and physiological studies, is warranted to fully elucidate the pharmacological profile of this compound. Such research could reveal novel therapeutic potential for this historical compound in either veterinary or human medicine.

References

-

PubMed. (1976). Pharmacological and Biochemical Properties of Isomeric Yohimbine Alkaloids. Journal of Pharmacy and Pharmacology, 28(11), 841-846. [Link]

-

PubChem. (n.d.). Reserpine. Retrieved from [Link]

-

PMC. (2022). A literature perspective on the pharmacological applications of yohimbine. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 555-562. [Link]

-

Prezi. (2025). Tranquilizers in Veterinary Medicine. [Link]

-

Wikipedia. (n.d.). Reserpine. Retrieved from [Link]

-

Veterian Key. (2018). Sedatives and Tranquilizers. [Link]

-

Mixlab. (2022). Chemical Immobilization Pharmacology: Tranquilizers. [Link]

-

Veterian Key. (2025). Sedatives and Tranquilizers. [Link]

-

Merck Veterinary Manual. (n.d.). Tranquilizers, Sedatives, and Analgesics for Treatment of Animals. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Reserpine? [Link]

-

NCBI. (n.d.). Secologanin Tryptamine Alkaloids. Retrieved from [Link]

-

MedlinePlus. (2024). Reserpine. [Link]

-

PubChem. (n.d.). Yohimbine. Retrieved from [Link]

-

ResearchGate. (n.d.). The pharmacological activities and possible mechanisms of action of yohimbine against different human diseases/disorders. Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation of tryptophan-derived tryptamine and secologanin to form... Retrieved from [Link]

-

Wikipedia. (n.d.). Indole alkaloid. Retrieved from [Link]

-

PubMed. (1969). Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry. The Veterinarian, 6(1), 7-9. [Link]

-

Wikipedia. (n.d.). Secologanin. Retrieved from [Link]

-

PubMed. (1977). This compound for the treatment of hysteria in replacement pullets. Avian Diseases, 21(4), 720-723. [Link]

-

PubMed. (2001). Biotransformation of tryptamine and secologanin into plant terpenoid indole alkaloids by transgenic yeast. Applied Microbiology and Biotechnology, 56(3-4), 455-463. [Link]

Sources

- 1. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secologanin Tryptamine Alkaloids - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 9. Secologanin - Wikipedia [en.wikipedia.org]

- 10. Reserpine - Wikipedia [en.wikipedia.org]

- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 12. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 13. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reserpine: MedlinePlus Drug Information [medlineplus.gov]

An In-depth Technical Guide to the Neurochemical Effects of Metoserpate Hydrochloride

Abstract

Metoserpate Hydrochloride, a Rauwolfia alkaloid derivative, is pharmacologically classified as a tranquilizing agent.[1] While specific preclinical data on its neurochemical profile is limited in publicly accessible literature, its structural analogy to reserpine and its known effects strongly suggest a mechanism of action centered on the inhibition of the vesicular monoamine transporter 2 (VMAT2).[2] This guide synthesizes the current understanding of VMAT2 inhibition to build a comprehensive profile of the expected neurochemical effects of this compound. We will delve into its presumed mechanism of action, its anticipated impact on key neurotransmitter systems, and propose a suite of in-vitro and in-vivo experimental protocols to empirically validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the neuropharmacological properties of this compound.

Introduction to this compound: A Reserpine Analogue

This compound is a derivative of the indoloquinolizidine alkaloid class, sharing a core structural framework with reserpine, a well-characterized VMAT2 inhibitor.[2][3] Historically, compounds in this class have been utilized for their antihypertensive and antipsychotic properties, effects that are now understood to be consequences of their profound impact on monoamine neurotransmission.[3] this compound has been documented for its use as a tranquilizing agent in veterinary medicine, indicating a clear central nervous system (CNS) depressant effect.[4][5]

The primary molecular target for this class of compounds is the vesicular monoamine transporter 2 (VMAT2), a crucial protein responsible for packaging neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles for subsequent release.[6] Inhibition of VMAT2 leads to the depletion of these monoamines from nerve terminals, resulting in a significant dampening of monoaminergic neurotransmission.[7][8]

Presumed Mechanism of Action: VMAT2 Inhibition

The central hypothesis for the neurochemical effects of this compound is its action as an inhibitor of VMAT2. This transporter is a secondary active antiporter that utilizes the proton gradient established by V-type ATPase to sequester cytosolic monoamines into synaptic vesicles.[6]

The Role of VMAT2 in Neurotransmission

VMAT2 is essential for maintaining the quantal release of monoamine neurotransmitters. By packaging these signaling molecules into vesicles, VMAT2 ensures their protection from enzymatic degradation in the cytoplasm and allows for their regulated release into the synaptic cleft upon neuronal depolarization.

The Impact of VMAT2 Inhibition

Inhibition of VMAT2 by a compound like this compound would disrupt this critical process. With the transporter blocked, cytosolic monoamines are unable to be sequestered into vesicles. This leads to two primary consequences:

-

Reduced Neurotransmitter Release: The lack of vesicular loading results in a diminished pool of neurotransmitters available for release, leading to a decrease in synaptic signaling.

-

Increased Cytosolic Degradation: Monoamines remaining in the cytoplasm are susceptible to degradation by enzymes such as monoamine oxidase (MAO), further contributing to their depletion.

The following diagram illustrates the proposed mechanism of action:

Caption: In-vitro experimental workflow for VMAT2 characterization.

In-Vivo Neurochemical Analysis

Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and their metabolites in the brain of a living animal.

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., striatum) of a rodent model.

-

Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

-

Drug Administration: Administer this compound systemically.

-

Post-Treatment Collection: Continue to collect dialysate samples for several hours post-administration.

-

Neurochemical Analysis: Analyze the dialysate samples for levels of dopamine, serotonin, norepinephrine, and their respective metabolites (DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Compare post-treatment neurotransmitter levels to baseline to determine the extent and time course of monoamine depletion.

Conclusion and Future Directions

This compound, by its chemical nature and classification, is strongly presumed to exert its tranquilizing effects through the inhibition of VMAT2, leading to a global depletion of monoamine neurotransmitters. While this provides a robust framework for understanding its neurochemical profile, it is imperative that this is confirmed through rigorous empirical investigation. The experimental protocols outlined in this guide provide a clear path for elucidating the specific binding affinities, functional inhibitory potencies, and in-vivo neurochemical consequences of this compound administration. Such data would be invaluable for the rational development of this and other reserpine-like compounds for therapeutic applications.

References

- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.

- Booij, L., Van der Does, A. J. W., & Riedel, W. J. (2003). Monoamine depletion in psychiatric and healthy populations: review.

- Carlsson, A. (1975). Monoamine-depleting drugs. Pharmacology & Therapeutics.

- Dwoskin, L. P., Crooks, P. A., & Bardo, M. T. (2013). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in pharmacology (San Diego, Calif.), 68, 65–93.

- Gupta, R., & Mukhrejee, B. (2003). Development and in-vitro evaluation of ditiach hydrochloride transdermal patches based on pressure-sensitive adhesives. Drug delivery, 10(3), 195-200.

- Biotest Facility. (n.d.). Preclinical Pharmacology. BioXpedia.

- Jones, G. R., & Waggoner, T. B. (1985). Comparison of the use of reserpine versus alpha-methyldopa for second step treatment of hypertension in the elderly.

- Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2006). Vesicular monoamine transporter 2: role as a novel target for drug development. The AAPS journal, 8(4), E682–E692.

- Kamishibahara, Y., et al. (2021). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. International Journal of Molecular Sciences, 22(24), 13325.

- QPS. (n.d.). Preclinical Pharmacology.

- Peringer, E., Jenner, P., & Marsden, C. (1975). Effect of metoclopramide on turnover of brain dopamine noradrenaline and 5‐hydroxytryptamine *. The Journal of pharmacy and pharmacology, 27(6), 442-444.

- Heninger, G. R., Delgado, P. L., & Charney, D. S. (1996). Monoamine depletion in unmedicated depressed subjects.

- Zheng, G., et al. (2004). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current medicinal chemistry, 11(13), 1731-1743.

- Ochi, M., et al. (1997). Increased dopamine turnover in the putamen after MPTP treatment in common marmosets. Brain research, 767(2), 235-238.

- Sitte, H. H., & Freissmuth, M. (2015). The vesicular monoamine transporter 2 (VMAT2): a promising target for the development of novel therapeutics. Future medicinal chemistry, 7(12), 1605–1617.

- Laruelle, M., et al. (2004). Depletion and restoration of endogenous monoamines affects beta-CIT binding to serotonin but not dopamine transporters in non-human primates. Journal of neural transmission. Supplementum, (68), 29–38.

- Stein, A. V., & Sisto, J. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Methods in molecular biology (Clifton, N.J.), 549, 1–17.

- Hinz, M., Stein, A., & Uncini, T. (2011). Monoamine depletion by reuptake inhibitors. International journal of general medicine, 4, 733–739.

- Richards, J. R., et al. (2020). Neurotoxicology Syndromes associated with Drugs of Abuse. Neurologic clinics, 38(4), 889–903.

- Jarvis, M. F., & Decker, M. W. (2016). Preclinical Pharmacological Approaches in Drug Discovery for Chronic Pain. Methods in enzymology, 574, 1–32.

- Steiner, H., & Yebenes, J. G. (1994). Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine. The Journal of biological chemistry, 269(3), 1757–1763.

- Shrestha, S., et al. (2022). In Vitro and In Silico Studies for the Identification of Potent Metabolites of Some High-Altitude Medicinal Plants from Nepal Inhibiting SARS-CoV-2 Spike Protein. Molecules (Basel, Switzerland), 27(13), 4208.

- Lee, H., et al. (2021). Evaluation for Potential Drug–Drug Interaction of MT921 Using In Vitro Studies and Physiologically–Based Pharmacokinetic Models. Pharmaceutics, 13(7), 1030.

- Nomoto, M., et al. (1990). Increased caudate dopamine turnover may contribute to the recovery of motor function in marmosets treated with the dopaminergic neurotoxin MPTP. Neuroscience letters, 119(2), 247-250.

- Delgado, P. L., et al. (1999). Monoamine depletion in unmedicated depressed subjects.

- Liptrott, N. J., & Owen, A. (2016). In vitro tools for orally inhaled drug products—state of the art for their application in pharmaceutical research and industry and regulatory challenges. Journal of pharmaceutical sciences, 105(9), 2549-2560.

- Wires, E. C., et al. (2015). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. Journal of analytical toxicology, 39(8), 629–635.

- Garg, S. K., & Garg, K. M. (2009). Metoclopramide-induced central nervous system depression in the chicken. Veterinary world, 2(10), 385.

- Mekki, Q. A., & Turner, P. (1985). Stimulation of dopamine receptors (type 2) lowers human intraocular pressure. British journal of ophthalmology, 69(12), 909–910.

Sources

- 1. Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the use of reserpine versus alpha-methyldopa for second step treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metoclopramide-induced central nervous system depression in the chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine-depleting agent - Wikipedia [en.wikipedia.org]

- 8. Monoamine depletion in psychiatric and healthy populations: review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Metoserpate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Metoserpate Hydrochloride

Metoserpate is a semi-synthetic derivative of a naturally occurring indole alkaloid belonging to the yohimban class. Chemically, it is methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate. It is typically supplied as a hydrochloride salt to improve its solubility and stability.

Historically, this compound has been used as a tranquilizing agent in veterinary medicine, notably for the treatment of hysteria in poultry.[1] Its classification as a sedative and hypnotic agent points towards its interaction with the central nervous system. However, the precise molecular mechanisms underpinning its tranquilizing effects are not extensively documented in publicly accessible literature.

This guide will deconstruct the molecular structure of Metoserpate to propose a plausible structure-activity relationship. This inferred SAR is built upon the known pharmacological profiles of its close structural analogs, yohimbine and reserpine, which are renowned for their distinct interactions with adrenergic receptors and vesicular monoamine transporters, respectively.

Chemical Structure and Core Scaffold

The chemical structure of Metoserpate is foundational to its biological activity. It is a pentacyclic indole alkaloid with a yohimban skeleton.

Caption: Chemical Structure of Metoserpate.

The core scaffold can be broken down into three key components for SAR analysis:

-

The Indole Nucleus (A and B rings): Essential for binding to various biogenic amine receptors.

-

The Yohimban Skeleton (C, D, and E rings): A rigid pentacyclic structure that provides the correct spatial orientation of functional groups for receptor interaction.

-

Substituents on the E-ring: The methoxy and methyl ester groups that critically influence the compound's pharmacological profile.

Inferred Structure-Activity Relationship of Metoserpate

Due to the absence of direct SAR studies on Metoserpate, we will infer its SAR by comparing its structure and activity with those of yohimbine and reserpine.

| Compound | C16 Substituent | C17 Substituent | C18 Substituent | Primary Mechanism of Action |

| Metoserpate | -COOCH3 | -OCH3 | -OCH3 | Tranquilizer (Inferred VMAT inhibition) |

| Yohimbine | -COOCH3 | -OH | -H | α2-Adrenergic Antagonist[2][3] |

| Reserpine | -COOCH3 | -OCH3 | -O(CO)C6H2(OCH3)3 | VMAT Inhibitor[4][5] |

The Role of the Indole Nucleus

The indole nucleus, a common feature in many neurotransmitters like serotonin, is a critical pharmacophore. The indole nitrogen and the aromatic ring system are involved in hydrogen bonding and π-π stacking interactions with receptor binding sites.

-

Indole NH: The hydrogen on the indole nitrogen is considered crucial for activity in many related alkaloids. Its ability to act as a hydrogen bond donor is essential for anchoring the ligand in the binding pocket of target proteins.

-

Aromaticity: The aromatic nature of the indole ring allows for van der Waals and π-π stacking interactions, contributing to the overall binding affinity. Modifications that reduce the aromaticity or alter the electron density of this ring system are expected to decrease activity.

The Yohimban Skeleton and Stereochemistry

The rigid pentacyclic structure of the yohimban skeleton is responsible for the precise three-dimensional arrangement of the functional groups. The stereochemistry at the various chiral centers is critical for biological activity. Reserpine's pharmacological activity, for instance, is highly dependent on its specific stereoisomerism; other stereoisomers are significantly less active.[6] This highlights the importance of the correct spatial orientation for fitting into the binding site of its target, the vesicular monoamine transporter 2 (VMAT2).

Caption: Importance of the yohimban skeleton's stereochemistry for biological activity.

Substituents on the E-ring: The Key to Differentiated Activity

The substituents on the E-ring are the primary determinants of the pharmacological specificity of yohimban alkaloids.

-

C-16 Carbomethoxy Group: This group is present in Metoserpate, yohimbine, and reserpine and appears to be important for the activity of this class of compounds. It is likely involved in hydrogen bonding or polar interactions within the receptor binding site.

-

C-17 Methoxy Group: Metoserpate and reserpine share a methoxy group at the C-17 position, whereas yohimbine has a hydroxyl group. This difference likely contributes to the shift in activity from an α2-adrenergic antagonist (yohimbine) to a VMAT inhibitor (reserpine). The methoxy group may provide a better steric and electronic profile for binding to VMAT.

-

C-18 Substituent: The Crucial Difference: This is the most significant point of structural variation between Metoserpate and reserpine.

-

Reserpine: Possesses a bulky 3,4,5-trimethoxybenzoyl ester at C-18. This group is critical for its potent and irreversible inhibition of VMAT. It is thought to interact with a hydrophobic pocket in the transporter.

-

Metoserpate: Has a methoxy group at C-18. The absence of the large trimethoxybenzoyl ester group in Metoserpate compared to reserpine is expected to significantly reduce its potency as a VMAT inhibitor. This would explain its classification as a tranquilizer rather than a potent antihypertensive and antipsychotic agent like reserpine. The tranquilizing effect may result from a weaker, and possibly reversible, inhibition of VMAT, leading to a more modest depletion of monoamines.

-

Proposed Mechanism of Action

Based on the structural similarities to reserpine, it is hypothesized that the primary mechanism of action of Metoserpate is the inhibition of the vesicular monoamine transporter 2 (VMAT2).

Caption: Proposed mechanism of action of Metoserpate via VMAT2 inhibition.

The inhibition of VMAT2 by Metoserpate would lead to a decrease in the packaging of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles. This would leave the monoamines vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm, resulting in a depletion of their stores and reduced neurotransmission, which manifests as a tranquilizing or sedative effect.

Experimental Protocols for SAR Elucidation

To validate the inferred SAR of Metoserpate and to guide the development of novel analogs, the following experimental workflows are proposed:

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity of Metoserpate and its analogs to VMAT2 and a panel of other relevant receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).

-

Methodology:

-

Prepare membrane fractions from tissues or cells expressing the target receptor (e.g., rat striatal membranes for VMAT2).

-

Incubate the membranes with a specific radioligand (e.g., [³H]dihydrotetrabenazine for VMAT2) in the presence of varying concentrations of the test compound (Metoserpate or its analogs).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) values.

-

In Vivo Behavioral Assays

-

Objective: To assess the tranquilizing and sedative effects of Metoserpate and its analogs in animal models.

-

Methodology (Locomotor Activity Test in Rodents):

-

Acclimate rodents (mice or rats) to the testing environment (e.g., an open-field arena).

-

Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Place the animal in the open-field arena and record its locomotor activity using an automated tracking system for a defined period.

-

Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena to quantify the sedative/anxiolytic effects.

-

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of this compound is scarce, a robust, inferred SAR can be constructed by analyzing its structure in the context of its well-characterized yohimban alkaloid relatives. The evidence strongly suggests that Metoserpate exerts its tranquilizing effects through the inhibition of VMAT2, with its activity being significantly modulated by the substituents on the E-ring of the yohimban skeleton.

Future research should focus on synthesizing a series of Metoserpate analogs with systematic modifications at the C-16, C-17, and C-18 positions to experimentally validate this proposed SAR. Such studies would not only provide a deeper understanding of the molecular pharmacology of Metoserpate but could also pave the way for the design of novel central nervous system agents with tailored selectivity and potency.

References

- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.

- A literature perspective on the pharmacological applications of yohimbine. (2022). Frontiers in Pharmacology.

-

Primary mechanism of action of Yohimbine (YHM) via α2-adrenergic... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Reserpine - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Reserpine | C33H40N2O9 | CID 5770 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Chemical Synthesis Research of the Alkaloid Drug Reserpine - Oreate AI Blog. (2025, December 16). Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reserpine - Wikipedia [en.wikipedia.org]

- 5. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical Synthesis Research of the Alkaloid Drug Reserpine - Oreate AI Blog [oreateai.com]

An In-Depth Technical Guide to the In Vitro Activity of Metoserpate Hydrochloride

This guide provides a comprehensive technical overview of the in vitro characterization of Metoserpate Hydrochloride. As a derivative of reserpine, an extensively studied indole alkaloid, the experimental design for elucidating the bioactivity of this compound is predicated on its anticipated mechanism of action as a modulator of monoaminergic systems. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel psychoactive compounds.

Introduction to this compound: A Reserpine Analog

Metoserpate is classified as a reserpine derivative and a tranquilizing agent.[1][2] Reserpine and its analogs are known for their antipsychotic and antihypertensive properties, which stem from their ability to interfere with neurotransmitter storage and transport.[3] Structurally, Metoserpate is an indole alkaloid, sharing the yohimbine pentacyclic skeleton with reserpine.[4][5] Given this structural similarity, it is hypothesized that this compound exerts its pharmacological effects through mechanisms comparable to those of reserpine, primarily by targeting the vesicular monoamine transporters (VMAT).

Postulated Mechanism of Action: Inhibition of Vesicular Monoamine Transporters (VMAT)

The primary mechanism of action for reserpine involves the irreversible inhibition of the vesicular monoamine transporters, VMAT1 and VMAT2. These transporters are crucial for the uptake of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release. By inhibiting VMAT, reserpine and its analogs lead to the depletion of these neurotransmitters at the nerve terminal, resulting in a reduction of monoaminergic signaling. This depletion is a key factor in the sedative and antihypertensive effects observed with this class of compounds.

The following diagram illustrates the proposed mechanism of action for this compound at the presynaptic terminal:

Caption: Proposed mechanism of this compound action.

In Vitro Experimental Workflows for Characterizing this compound

A thorough in vitro evaluation of this compound should focus on validating its interaction with VMAT and quantifying the downstream consequences of this interaction. The following experimental workflow provides a systematic approach to achieving this.

Caption: Experimental workflow for in vitro characterization.

Vesicular Monoamine Transporter (VMAT2) Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of this compound to its putative target, VMAT2.

Principle: This competitive binding assay utilizes a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), which is a high-affinity VMAT2 inhibitor. The assay measures the ability of this compound to displace the radioligand from its binding site on VMAT2.

Protocol:

-

Preparation of Vesicles: Isolate synaptic vesicles from a suitable source, such as rat brain striatum, which is rich in VMAT2.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the isolated vesicles, a fixed concentration of [³H]DTBZ, and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.

Vesicular Monoamine Uptake Assay

This functional assay assesses the ability of this compound to inhibit the transport of monoamines into synaptic vesicles.

Principle: This assay measures the uptake of a radiolabeled monoamine, such as [³H]dopamine, into isolated synaptic vesicles. The inhibition of this uptake by this compound provides a measure of its functional activity at VMAT2.

Protocol:

-

Vesicle Preparation: Isolate synaptic vesicles as described in the binding assay protocol.

-

Assay Buffer: Use a buffer containing ATP and Mg²⁺ to energize the VMAT-mediated transport.

-

Pre-incubation: Pre-incubate the vesicles with varying concentrations of this compound.

-

Uptake Initiation: Initiate the uptake by adding a fixed concentration of [³H]dopamine.

-

Incubation: Incubate the mixture at 37°C for a defined period to allow for monoamine uptake.

-

Uptake Termination and Separation: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture to separate the vesicles from the free radiolabeled dopamine.

-

Quantification: Measure the radioactivity within the vesicles using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by this compound.

Cell-Based Neurotransmitter Release Assay

This assay provides a more physiologically relevant system to study the effects of this compound on neurotransmitter storage and release from cultured neuronal cells.

Principle: This assay typically uses a cell line that expresses VMAT2 and can take up, store, and release monoamines, such as PC12 cells (a rat pheochromocytoma cell line). The effect of this compound on the cellular content and release of a neurotransmitter like dopamine is measured.

Protocol:

-

Cell Culture: Culture PC12 cells in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

-

Neurotransmitter Loading (Optional): In some protocols, cells are pre-loaded with a radiolabeled or fluorescent monoamine.

-

Stimulation of Release: Depolarize the cells using a stimulus such as high potassium concentration to induce neurotransmitter release.

-

Sample Collection: Collect the extracellular medium (for released neurotransmitter) and the cell lysate (for intracellular neurotransmitter).

-

Quantification: Analyze the neurotransmitter content in the samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Determine the effect of this compound on both the basal and stimulated release of the neurotransmitter, as well as the total cellular neurotransmitter content.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized for clear comparison and interpretation.

| Assay | Parameter Measured | Expected Outcome for an Active Compound |

| VMAT2 Radioligand Binding Assay | IC₅₀ for [³H]DTBZ displacement | Low nanomolar to micromolar IC₅₀ value |

| Vesicular Monoamine Uptake Assay | IC₅₀ for [³H]dopamine uptake inhibition | Potent inhibition of dopamine uptake |

| Cell-Based Neurotransmitter Release Assay | Reduction in cellular dopamine content and release | Dose-dependent decrease in stored and released dopamine |

A potent VMAT inhibitor like reserpine typically exhibits low nanomolar IC₅₀ values in both binding and uptake assays. The results for this compound should be compared to those of reserpine as a positive control to benchmark its activity.

Conclusion

The in vitro characterization of this compound should be approached with the understanding that it is a reserpine analog. The experimental strategy outlined in this guide, focusing on VMAT2 binding and functional inhibition, provides a robust framework for elucidating its mechanism of action and pharmacological profile. By systematically progressing from target engagement to cellular functional assays, researchers can build a comprehensive understanding of the in vitro activity of this compound. This foundational knowledge is critical for any further preclinical and clinical development.

References

- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.

-

PubChem. (n.d.). Metoserpate. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). Metoserpate|1178-28-5. Retrieved from [Link]

-

precisionFDA. (n.d.). METOSERPATE. Retrieved from [Link]

-

PubChemLite. (n.d.). Metoserpate (C24H32N2O5). Retrieved from [Link]

-

ChEMBL. (n.d.). Compound: METOSERPATE (CHEMBL2110987). EMBL-EBI. Retrieved from [Link]

-

PubMed. (1977). This compound for the treatment of hysteria in replacement pullets. Retrieved from [Link]

- Mukherjee, H., et al. (2020). Ameliorated reserpine production via in vitro direct and indirect regeneration system in Rauvolfia serpentina (L.) Benth. ex Kurz. Physiology and Molecular Biology of Plants, 26(7), 1435–1447.

-

ResearchGate. (2022). Reserpine: A new consideration of an old drug for Hypertension?. Retrieved from [Link]

-

PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from [Link]

-

MDPI. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Retrieved from [Link]

-

SciELO. (2013). In vitro evaluation of antioxidant, anxiolytic and antidepressant-like effects of the Bellis perennis extract. Retrieved from [Link]

-

PubMed. (2023). Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. Retrieved from [Link]

-

ResearchGate. (1955). Analytical Methods for Reserpine*. Retrieved from [Link]

-

ResearchGate. (2019). Synthetic approaches toward the reserpine. Retrieved from [Link]

-

Hindawi. (2014). Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. Retrieved from [Link]

-

NIH. (n.d.). Parameters of Reserpine Analogs That Induce MSH2/MSH6-Dependent Cytotoxic Response. Retrieved from [Link]

Sources

The Neurobehavioral Profile of Metoserpate Hydrochloride and its Analogs: A Technical Guide to CNS Effects in Rodent Models

Introduction: Unveiling the Central Effects of Rauwolfia Alkaloids

Metoserpate hydrochloride, a synthetic derivative of the Rauwolfia alkaloid family, represents a class of compounds that have historically played a significant role in both cardiovascular and central nervous system (CNS) pharmacology. While specific research on this compound is limited, its structural and functional similarity to well-characterized analogs, primarily reserpine and to a lesser extent syrosingopine, provides a robust framework for understanding its anticipated CNS effects in preclinical rodent models. This technical guide offers an in-depth exploration of the core mechanisms of action and the expected neurobehavioral sequelae following administration of this compound and its analogs. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for assessing the CNS-mediated behavioral and physiological changes in rodents. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the central properties of this class of compounds.

Core Mechanism of Action: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

The primary mechanism through which this compound and its analogs exert their CNS effects is the irreversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is a crucial protein located on the membrane of synaptic vesicles within monoaminergic neurons. Its function is to transport cytosolic monoamines—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—into the vesicles for storage and subsequent release into the synaptic cleft.

By irreversibly binding to VMAT2, these compounds prevent the sequestration of monoamines, leaving them vulnerable to degradation by enzymes such as monoamine oxidase (MAO) in the cytoplasm.[1] This leads to a profound and long-lasting depletion of these key neurotransmitters in the brain. The depletion of monoamines from central neuronal pathways is the foundational event that precipitates the wide array of behavioral and physiological effects observed in rodent models.

Expected CNS Effects and Preclinical Assessment in Rodent Models

The depletion of central monoamines by this compound and its analogs manifests in a predictable and dose-dependent suite of behavioral and physiological changes in rodents. These effects are primarily sedative and depressive in nature, with significant motor impairments also being prominent.

Data Summary: CNS Effects of Metoserpate Analogs in Rodents

Due to the limited availability of specific data for this compound, the following table summarizes the observed CNS effects of its close analogs, reserpine and syrosingopine, in rodent models. These findings serve as a strong predictive framework for the effects of this compound.

| Compound | Species | Dose Range & Route | Observed CNS Effects | Key Behavioral/Physiological Measures |

| Reserpine | Rat | 0.1 - 5 mg/kg (i.p. or s.c.) | Sedation, catalepsy, akinesia, depressive-like behavior, ptosis, hypothermia.[2] | Reduced locomotor activity, increased immobility in Forced Swim Test, prolonged latency in bar test (catalepsy), eyelid closure. |

| Reserpine | Mouse | 1 - 5 mg/kg (s.c.) | Depressive-like behavior, motor impairment. | Increased immobility in Forced Swim Test and Tail Suspension Test, reduced motor coordination. |

| Syrosingopine | Rat | ~5 mg/kg (s.c.) | Antihypertensive effects through peripheral norepinephrine depletion; CNS effects are presumed to be similar to reserpine but less potent.[3] | Primarily assessed for cardiovascular parameters; behavioral CNS studies are less common. |

Experimental Protocols for Assessing CNS Effects

To rigorously evaluate the CNS effects of this compound, a battery of well-validated behavioral and physiological assays should be employed. The following protocols are detailed to ensure reproducibility and scientific integrity.

Assessment of General Locomotor Activity: The Open Field Test (OFT)

The OFT is a cornerstone for assessing general activity levels, exploratory behavior, and anxiety-like behavior in rodents. A reduction in locomotor activity is a hallmark of the central monoamine depletion induced by metoserpate and its analogs.

Experimental Workflow: Open Field Test

Step-by-Step Methodology:

-

Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone by the tracking software.

-

Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test begins to reduce stress-induced artifacts.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c.). The timing between administration and testing should be consistent and based on the expected pharmacokinetics of the compound. For reserpine, effects are typically observed within 60-90 minutes.[2]

-

Testing Procedure:

-

Gently place the animal in the center of the open field arena.

-

Immediately start the video recording and tracking software.

-

Allow the animal to explore the arena undisturbed for a predefined period, typically 5 to 10 minutes.

-

After the session, return the animal to its home cage.

-

Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

-

-

Data Analysis: Key parameters to quantify include:

-

Total distance traveled: A primary measure of locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.

-

Assessment of Depressive-Like Behavior: The Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant efficacy and to induce a state of "behavioral despair" in rodents. Increased immobility time in this test is interpreted as a depressive-like phenotype, an expected outcome of monoamine depletion.

Experimental Workflow: Forced Swim Test

Step-by-Step Methodology:

-

Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15 cm for mice).

-

Drug Administration: Administer the compound as described for the OFT.

-

Testing Procedure:

-

Gently place the mouse into the cylinder of water.

-

The test session typically lasts for 6 minutes.

-

A video camera should be used to record the session for later scoring.

-

After the 6-minute session, remove the mouse, dry it thoroughly with a towel, and place it in a warm environment (e.g., a heated cage) to prevent hypothermia before returning it to its home cage.

-

-

Data Analysis:

-

The primary measure is immobility time . An animal is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.

-

Scoring is typically performed on the last 4 minutes of the 6-minute test, as the initial 2 minutes are considered a period of active escape attempts.

-

Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

The EPM is a classic test for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Step-by-Step Methodology:

-

Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm for mice). It consists of two open arms and two enclosed arms of equal size.

-

Acclimatization and Drug Administration: Follow the same procedures as for the OFT.

-

Testing Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session with a video camera and tracking software.

-

Clean the maze thoroughly between animals.

-

-

Data Analysis:

-

Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. A lower percentage indicates higher anxiety.

-

Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100. A lower percentage also suggests an anxiogenic-like effect.

-

Assessment of Ptosis

Ptosis, or drooping of the upper eyelid, is a classic and easily observable sign of central sympathetic depression caused by reserpine and its analogs. It can be quantified to provide a simple, yet reliable, measure of the drug's central effect.

Step-by-Step Methodology:

-

Observation: Following drug administration (e.g., 60-90 minutes post-injection), place the animal in a clear observation chamber.

-

Scoring: A simple scoring system can be used:

-

0: Eyes fully open.

-

1: Eyes half-closed.

-

2: Eyes three-quarters closed.

-

3: Eyes fully closed.

-

-

Data Analysis: The scores for each animal in the treatment and control groups can be averaged and compared. The dose-response relationship for ptosis can also be determined. A study in rats demonstrated that reserpine administration leads to ptosis.[2]

Conclusion and Future Directions

This compound, as a structural and functional analog of reserpine, is predicted to induce a range of CNS effects in rodent models, primarily driven by the depletion of central monoamines through VMAT2 inhibition. These effects, including sedation, motor impairment, and depressive- and anxiety-like behaviors, can be robustly and reliably quantified using the standardized protocols detailed in this guide. The causality of these effects is directly linked to the well-established mechanism of VMAT2 inhibition, making this class of compounds a valuable tool for modeling monoamine-deficient states in the CNS.

For drug development professionals, it is crucial to recognize that while these compounds can model aspects of neuropsychiatric disorders, their non-specific action on all three major monoamine systems can lead to a complex behavioral phenotype. Future research could focus on elucidating any subtle differences in the neurochemical and behavioral profiles of this compound compared to reserpine and syrosingopine, potentially revealing unique aspects of its interaction with VMAT2 or other off-target effects. The self-validating nature of the described protocols, where multiple behavioral paradigms are expected to show congruent effects (e.g., decreased locomotion in OFT and increased immobility in FST), provides a strong foundation for the confident assessment of the CNS profile of this compound and other novel VMAT2 inhibitors.

References

-

Mechanisms underlying reserpine-induced ptosis and blepharospasm: evidence that reserpine decreases central sympathetic outflow in rats. (1967-03-01). Life Sciences. [Link]

-

Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists. (n.d.). National Center for Biotechnology Information. [Link]

-

Dose–response curve for the locomotor activity assay in mice. Data are... (n.d.). ResearchGate. [Link]

-

Reserpine-induced catecholamine depletion from small cells in rat sympathetic ganglia. (1975-12-01). European Journal of Pharmacology. [Link]

-

Effect of reserpine on behavioural responses to agonists at 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptor subtypes. (1999-06-01). Neuropharmacology. [Link]

-

Population Pharmacokinetic–Pharmacodynamic Analysis of a Reserpine-Induced Myalgia Model in Rats. (2024-08-21). MDPI. [Link]

-

Evaluation of Syrosingopine, an MCT Inhibitor, as Potential Modulator of Tumor Metabolism and Extracellular Acidification. (2022-06-17). National Center for Biotechnology Information. [Link]

-

Reversal of reserpine-induced ptosis in the mouse by alpha-adrenoceptor-agonists. (1983-01-01). Psychopharmacology. [Link]

-

Grading of ptosis based on MRD 1: 12. (n.d.). ResearchGate. [Link]

-

Reserpine-induced rat model for depression. (2024-04-16). FreiDok plus. [Link]

-

Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice. (n.d.). National Center for Biotechnology Information. [Link]

-

Syrosingopine and UK5099 synergistically suppress non-small cell lung cancer by activating the integrated stress response. (2024-06-19). Nature. [Link]

-

Antidepressant-like effect of D(2/3) receptor-, but not D(4) receptor-activation in the rat forced swim test. (2005-08-01). European Journal of Pharmacology. [Link]

-

Metformin confers sensitisation to syrosingopine in multiple myeloma cells by metabolic blockage and inhibition of protein synthesis. (2023-06-01). The Journal of Pathology. [Link]

-

Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist. (2019-02-01). Neurotoxicity Research. [Link]

-

Syrosingopine, an anti-hypertensive drug and lactate transporter (MCT1/4) inhibitor, activates hepatic stellate cells and exacerbates liver fibrosis in a mouse model. (2024-07-01). National Center for Biotechnology Information. [Link]

-

Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test. (2017-06-27). National Center for Biotechnology Information. [Link]

-

The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors. (n.d.). National Center for Biotechnology Information. [Link]

-

A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (2011-07-27). Frontiers in Behavioral Neuroscience. [Link]

-

Ptosis in the rat following topically administered 2% epinephrine. (1983-06-01). Investigative Ophthalmology & Visual Science. [Link]

-

Reserpine-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation. (2024-07-13). Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

-

Acquired Ptosis: Evaluation and Management. (2005-02-01). American Academy of Ophthalmology. [Link]

-

Factors influencing behavior in the forced swim test. (2011-01-01). Physiology & Behavior. [Link]

-

Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. (2018-04-30). Clinical Psychopharmacology and Neuroscience. [Link]

-

Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine. (n.d.). National Center for Biotechnology Information. [Link]

-

The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2010-02-24). Nature Protocols. [Link]

-

Evaluation of Syrosingopine, an MCT Inhibitor, as Potential Modulator of Tumor Metabolism and Extracellular Acidification. (2022-06-17). Metabolites. [Link]

-

Syrosingopine and UK5099 synergistically suppress non-small cell lung cancer by activating the integrated stress response. (2024-06-19). National Center for Biotechnology Information. [Link]

-

Grading of ptosis in both the groups as per MRD. (n.d.). ResearchGate. [Link]

-

A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (2011-07-27). National Center for Biotechnology Information. [Link]

-

Methods Used to Evaluate Pain Behaviors in Rodents. (2017-09-06). National Center for Biotechnology Information. [Link]

-

ANTIDEPRESSANT EFFECTS OF THE NTS1 AGONIST PD149163 IN THE FORCED SWIM TEST. (n.d.). NMU Commons. [Link]

-

Prediction of human efficacious antidepressant doses using the mouse forced swim test. (n.d.). Translational Psychiatry. [Link]

-

Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. (n.d.). Psicothema. [Link]

-

The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. (2019-01-01). Methods in Molecular Biology. [Link]

-

The mouse forced swim test. (2012-01-29). Journal of Visualized Experiments. [Link]